Cas no 919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate)

ethyl 2-(6-bromo-1H-indol-3-yl)acetate structure
919295-79-7 structure
Nome del prodotto:ethyl 2-(6-bromo-1H-indol-3-yl)acetate
Numero CAS:919295-79-7
MF:C12H12BrNO2
MW:282.133182525635
MDL:MFCD12912004
CID:764435
PubChem ID:16099889

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl 2-(6-bromo-1H-indol-3-yl)acetate
    • 1H-Indole-3-acetic acid, 6-bromo-, ethyl ester
    • 6-bromo-1H-Indole-3-acetic acid ethyl ester
    • Ethyl 6-bromo-1H-indole-3-acetate (ACI)
    • EN300-111328
    • Ethyl (6-bromo-1H-indol-3-yl)acetate
    • (6-Bromo-1H-indol-3-yl)-acetic acid ethyl ester
    • 919295-79-7
    • Z1416283660
    • MFCD12912004
    • Ethyl 6-Bromoindole-3-acetate
    • AC7253
    • SCHEMBL4261621
    • DBEHTVLBNORKMZ-UHFFFAOYSA-N
    • AKOS024175113
    • CS-0130572
    • DB-369027
    • SY058559
    • DTXSID50582745
    • MDL: MFCD12912004
    • Inchi: 1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
    • Chiave InChI: DBEHTVLBNORKMZ-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C2C(=CC(=CC=2)Br)NC=1)OCC

Proprietà calcolate

  • Massa esatta: 281.00514g/mol
  • Massa monoisotopica: 281.00514g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 259
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.1Ų
  • XLogP3: 2.8

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM334200-5g
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate
919295-79-7 95%+
5g
$293 2022-08-31
Enamine
EN300-111328-5.0g
ethyl 2-(6-bromo-1H-indol-3-yl)acetate
919295-79-7 95%
5g
$3155.0 2023-06-09
Enamine
EN300-111328-2.5g
ethyl 2-(6-bromo-1H-indol-3-yl)acetate
919295-79-7 95%
2.5g
$1597.0 2023-10-27
Chemenu
CM334200-1g
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate
919295-79-7 95%+
1g
$313 2021-08-18
Enamine
EN300-111328-0.1g
ethyl 2-(6-bromo-1H-indol-3-yl)acetate
919295-79-7 95%
0.1g
$264.0 2023-10-27
Enamine
EN300-111328-10.0g
ethyl 2-(6-bromo-1H-indol-3-yl)acetate
919295-79-7 95%
10g
$6158.0 2023-06-09
A2B Chem LLC
AD05368-2.5g
Ethyl 2-(6-bromo-1h-indol-3-yl)acetate
919295-79-7 95%
2.5g
$1717.00 2024-07-18
Enamine
EN300-111328-10g
ethyl 2-(6-bromo-1H-indol-3-yl)acetate
919295-79-7 95%
10g
$6158.0 2023-10-27
1PlusChem
1P006K8O-100mg
1H-Indole-3-acetic acid, 6-bromo-, ethyl ester
919295-79-7 95%
100mg
$329.00 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201212-500mg
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate
919295-79-7 95%
500mg
¥14937.00 2024-04-25

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, < 0 °C
1.2 Reagents: Zinc chloride Solvents: Ethanol ;  0 °C → rt; 24 h, rt
1.3 Solvents: Toluene ;  24 h, rt
Riferimento
Discovery and Refinement of a New Structural Class of Potent Peptide Deformylase Inhibitors
Boularot, Adrien; Giglione, Carmela; Petit, Sylvain; Duroc, Yann; de Sousa, Rodolphe Alves; et al, Journal of Medicinal Chemistry, 2007, 50(1), 10-20

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  0 °C; 6 h, rt
Riferimento
Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists
Zhu, Yan; Sun, Nannan; Yu, Mingcheng; Guo, Huimin; Xie, Qiong; et al, European Journal of Medicinal Chemistry, 2019, 182,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Copper(II) triflate Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; overnight, rt
Riferimento
Novel indole derivatives as inhibitors hepatitis C virus replication and their preparation and use in the treatment of hepatitis C infection
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole
Riferimento
Studies toward the total synthesis of (+/-)-chartelline C and (-)-platensimycin
Hecker, Evan A., 2008, , 69(9),

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Raw materials

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:919295-79-7)ethyl 2-(6-bromo-1H-indol-3-yl)acetate
A917034
Purezza:99%
Quantità:1g
Prezzo ($):605.0